Bufogenin

Description

Bufogenin is a bufadienolide toxin originally isolated from the venom of the Chinese toad Bufo gargarizans; it is also one of the glycosides in the traditional Chinese medicine ChanSu, with potential cardiotonic activity. Although the mechanism of action of this compound is still under investigation, this agent is a specific Na+/K+-ATPase inhibitor and has been shown to reduce blood pressure in a rat model of preeclampsia.

Properties

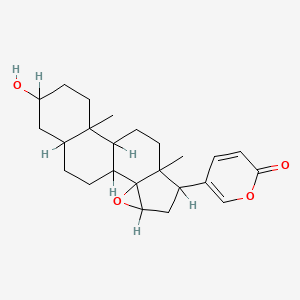

IUPAC Name |

5-(14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-22-9-7-16(25)11-15(22)4-5-18-17(22)8-10-23(2)19(12-20-24(18,23)28-20)14-3-6-21(26)27-13-14/h3,6,13,15-20,25H,4-5,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLJNLYIJOCWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859371 | |

| Record name | 3-Hydroxy-14,15-epoxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465-39-4, 62859-81-8, 24183-15-1 | |

| Record name | Resibufogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC248525 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC237769 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Bufogenins: A Technical Guide to Natural Sources and Isolation Techniques

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufogenins, a class of cardioactive steroids, have garnered significant scientific interest for their potent biological activities, including potential antitumor applications. This technical guide provides an in-depth overview of the natural sources of bufogenins and detailed methodologies for their isolation and purification. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently obtain these promising compounds for further investigation. This document summarizes quantitative data on bufogenin content from various sources, outlines detailed experimental protocols for their extraction and purification, and visualizes key experimental workflows and signaling pathways.

Natural Sources of Bufogenins

Bufogenins are primarily found in the venom and skin secretions of various toad species, particularly those belonging to the Bufonidae family. The traditional Chinese medicine known as 'Chan'su' or 'Venenum Bufonis', derived from the dried venom of toads like the Asiatic Toad (Bufo bufo gargarizans), is a significant historical and commercial source of these compounds.[1] The specific this compound profile and concentration can vary depending on the toad species, geographical location, and even the season of venom collection.

Table 1: Principal Natural Sources of Bufogenins

| Natural Source | Specific Species | Common Name(s) | Key Bufogenins Found |

| Toad Venom | Bufo bufo gargarizans | Asiatic Toad | Cinobufotalin, Bufalin, Resithis compound, Cinobufagin[2] |

| Peltophryne fustiger | Cuban Endemic Toad | Pseudobufarenogin[1] | |

| Bufo melanostictus | Southeast Asian Toad | Bufalin[3] | |

| Bufo viridis | Green Toad | Arenobufagin, Gamabufotalin, Telocinobufagin, Marinobufagin | |

| Processed Toad Venom | Chan'su (Venenum Bufonis) | Traditional Chinese Medicine | Resithis compound, Cinobufagin, Bufalin[4] |

| Toad Skin | Bufo bufo gargarizans | Asiatic Toad | Various bufadienolides[2][5] |

Quantitative Analysis of Bufogenins

The concentration of bufogenins in their natural sources can fluctuate significantly. The choice of extraction solvent and methodology also plays a crucial role in the yield of specific compounds.

Table 2: Comparison of Bufadienolide Content in Toad Venom Using Different Extraction Solvents

| Compound | 80% Methanol Extract (µg/g) | Hot-Water Reflux, then Ethyl Acetate Extract (µg/g) | Ethanol Extract (µg/g) |

| Cinobufotalin | 35.4 ± 1.2 | 25.3 ± 0.2 | 43.9 ± 1.7 |

| Bufalin | Not Reported | 48.5 ± 0.3 | 80.8 ± 1.3 |

| Resithis compound | Not Reported | 107.3 ± 1.1 | 158.5 ± 6.5 |

| Cinobufagin | Not Reported | 45.8 ± 0.7 | 76.0 ± 0.3 |

| Serotonin | Not Reported | Not Detected | 1.0 ± 0.0 |

| Data adapted from a comparative analysis of toad venom extraction methods.[2] |

Table 3: Total Content of Seven Major Bufogenins in Twenty Batches of Chan'su (Toad Venom)

| Statistical Parameter | Total Content (mg/g) |

| Range | 100.40 - 169.22 |

| This study highlights the significant variation in the total content of major bufogenins across different batches of commercially available toad venom.[2] |

Table 4: Sum of Five Major Bufadienolides in Various Bufo Species Samples

| Bufo Species | Sum of Five Bufadienolides (%) |

| B. gargarizans (BgC) | 8.15–15.93 |

| B. melanostictus (BmS) | 2.45–4.14 |

| B. andrewsi (BaS) | 11.15–13.50 |

| B. raddei (BrS) | 13.21–14.68 |

| The sum of gamabufotalin, bufotalin, bufalin, cinobufagin, and resithis compound.[6] |

Isolation and Purification Methodologies

The isolation of a specific this compound from its natural source is a multi-step process that involves extraction followed by one or more chromatographic purification stages.

Experimental Protocols

-

Collection: The venom is typically collected by stimulating the parotoid glands of the toad.

-

Drying: The fresh venom is then dried to preserve the bioactive compounds. Vacuum-drying at 60°C has been found to yield the highest quality dried toad venom in terms of total bufadienolide content.[2] Traditional air-drying at room temperature can lead to a significant loss of bufadienolides.[2]

-

Sample Preparation: Pulverize 10 grams of dried toad skin or venom.[2]

-

Solvent Addition: Add 100 g of 55% ethanol to the pulverized sample.[2]

-

Microwave Extraction: Place the mixture in a microwave digester. Use a power of 800W for microwave digestion and heating extraction.[2]

-

Extraction Parameters: Maintain the extraction temperature at 80°C for 30 minutes.[2]

-

Filtration: After extraction, filter the mixture to remove solid debris.[2]

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract containing bufadienolides.[2]

-

Sample Preparation: Air-dry and pulverize the toad skin or use dried toad venom (Chan'su).[1]

-

Solvent Extraction: Macerate or reflux the powdered material with an organic solvent such as 95% ethanol or 80% methanol.[1][7]

-

Filtration and Concentration: Filter the extract to remove solid residues and concentrate the filtrate under reduced pressure to yield the crude extract.[1] The crude extract can then be partitioned with dichloromethane (CH2Cl2) to separate the organic layer containing the bufadienolides.[7]

A multi-step chromatographic approach is often necessary to isolate a single this compound from the complex crude extract.

A. Thin-Layer Chromatography (TLC) - for initial separation and monitoring

-

Stationary Phase: Silica gel 60 F254 plates.[8]

-

Mobile Phase: A common developing solvent is a mixture of chloroform and acetone (e.g., 10:3 v/v).[8]

-

Detection: Spray the plate with 10% H₂SO₄ and heat to visualize the separated compounds.[2]

-

Fraction Collection: Scrape the silica gel bands corresponding to the expected polarity of the target this compound for further purification.[2]

B. High-Performance Liquid Chromatography (HPLC) - for high-resolution purification

-

Column: A C18 reversed-phase column is commonly used for the separation of bufadienolides.[2]

-

Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of acetic acid to improve peak shape, is typical.[1]

-

Sample Preparation: Dissolve the crude extract or TLC fraction in a suitable solvent, such as methanol, and filter it through a 0.45 µm filter before injection.[1]

-

Detection: Monitor the elution profile using a UV detector, typically at 296 nm for bufadienolides.[1]

-

Fraction Collection: Collect the fractions corresponding to the retention time of the desired this compound.[2]

-

Purity Analysis & Final Product: Analyze the collected fractions for purity using analytical HPLC. Combine the pure fractions and lyophilize to obtain the pure this compound.[1] The identity and purity of the isolated compound should be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

C. High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique effective for separating natural products.

-

HSCCC System: Use a two-phase solvent system. A system composed of n-hexane-ethyl acetate-methanol-water in varying ratios has been successfully used for the separation of bufadienolides from Chan'su.[1][9]

-

Separation: Dissolve the crude extract in the solvent mixture and introduce it into the HSCCC instrument.[1]

-

Fraction Collection: Collect the fractions as they elute from the column.[1]

Experimental Workflow Visualization

Caption: General workflow for the isolation and purification of bufogenins.

Signaling Pathways of Bufogenins

Bufogenins, such as bufalin and resithis compound, have been shown to modulate various signaling pathways, which is the basis for their potential therapeutic effects, particularly in cancer.

Bufalin-Mediated Signaling Pathways

Bufalin has been reported to regulate a multitude of signal transduction cascades in various cancers, including the JAK/STAT, Wnt/β-catenin, and mTOR pathways.[10][11]

Caption: Simplified overview of key signaling pathways modulated by bufalin.

Resithis compound Anti-inflammatory Signaling

Resithis compound (RBG) has been shown to suppress inflammation by inhibiting key signaling pathways like NF-κB and AP-1.[12]

Caption: Resithis compound's inhibition of LPS-induced inflammatory pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Separation and characterization of bufadienolides in toad skin using two-dimensional normal-phase liquid chromatography×reversed-phase liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive Analysis of Bufadienolide and Protein Profiles of Gland Secretions from Medicinal Bufo Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Analysis of the Bufonis Venenum by Using TLC, HPLC, and LC-MS for Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparative separation and purification of bufadienolides from Chinese traditional medicine of ChanSu using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resithis compound, one of bufadienolides in toad venom, suppresses LPS-induced inflammation via inhibiting NF-κB and AP-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Historical Context of Bufogenin Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufogenins are a class of cardiotonic steroids, specifically bufadienolides, historically sourced from the venom of toads belonging to the Bufo genus. For centuries, this venom, known in traditional Chinese medicine as Chan'su, has been utilized for its purported therapeutic properties.[1][2][3] The scientific investigation into these compounds began in the early 20th century, with the pioneering work of chemists like Heinrich Wieland and Adolf Windaus laying the groundwork for steroid chemistry.[4][5][6][7][8] This guide provides an in-depth technical overview of the discovery, historical context, and foundational experimental research into bufogenins, with a focus on resibufogenin.

Historical Context and Discovery

The journey of this compound research is rooted in the long-standing use of toad venom in traditional medicine.[1][2][3] However, the scientific elucidation of the active principles began with the broader investigation of steroids. The early 1900s saw chemists like Heinrich Wieland and Adolf Windaus making significant strides in determining the structure of complex organic molecules, including bile acids and sterols, for which they received Nobel Prizes.[4][5][6][7][8] Their work established the fundamental four-ring structure of steroids, a crucial step for understanding related compounds.

The first bufadienolide to be described was scillaren A, isolated from the sea onion (Scilla maritima) in 1933.[9][10] This discovery marked the beginning of the scientific characterization of this class of cardioactive steroids. While the exact date of the first isolation of a compound specifically named "this compound" is less clearly documented in readily available literature, the systematic investigation of toad venom constituents followed, leading to the identification of a variety of bufadienolides, including resithis compound, bufalin, and cinobufagin.

The structural elucidation of these complex molecules was initially a formidable task, relying on classical chemical degradation methods.[11] With the advent of modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography, the precise structures of bufogenins were definitively established.[11][12]

Data Presentation: Quantitative Analysis of Bufogenins in Toad Venom

The concentration of bufogenins in toad venom can vary significantly depending on the toad species, geographical origin, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Content of Major Bufogenins in Toad Venom (Chan'su) from Different Origins

| Compound | Content Range (mg/g) in 20 Batches | Mean Content (mg/g) in Bufo gargarizans |

| Gamabufotalin | Not specified | 8.15–15.93% (of 5 bufadienolides) |

| Bufotalin | Not specified | 8.15–15.93% (of 5 bufadienolides) |

| Bufalin | Not specified | 8.15–15.93% (of 5 bufadienolides) |

| Cinobufagin | Not specified | 8.15–15.93% (of 5 bufadienolides) |

| Resithis compound | Not specified | 8.15–15.93% (of 5 bufadienolides) |

| Total of 7 major bufogenins | 100.40 - 169.22 | Not applicable |

Data adapted from a study on the quality evaluation of toad venom from different origins.[13][14]

Table 2: Yield of Bufadienolides from Chan'su using a Specific Isolation Protocol

| Starting Material | Compound | Yield | Purity |

| 500 g of Chan'su | Bufalin | 1.9 g | 99% |

| 500 g of Chan'su | Cinobufagin | 3.1 g | 98% |

Data from a study on the preparative isolation of bufalin and cinobufagin.[15]

Table 3: Comparative Bioactivity of Bufadienolides

| Compound | Target/Assay | Measurement | Value |

| Bufalin | Na+/K+-ATPase α1 subunit | Kd | 42.5 nM |

| Bufalin | Na+/K+-ATPase α2 subunit | Kd | 45 nM |

| Bufalin | Na+/K+-ATPase α3 subunit | Kd | 40 nM |

| Bufalin | A549 lung cancer cells | IC50 | ~25 nM |

| Resithis compound | A549 lung cancer cells | IC50 | ~25 nM |

Kd values for bufalin are from MedchemExpress.[5] IC50 values are from a study on antitumor constituents in toad venom.[1]

Experimental Protocols

Isolation and Purification of Bufogenins from Chan'su

This protocol is a composite of modern methods described in the literature for the isolation of bufogenins like bufalin, cinobufagin, and resithis compound.

1. Extraction:

-

Starting Material: 500 g of dried toad venom (Chan'su).

-

Solvent: 80% Methanol.

-

Procedure: The crude Chan'su is refluxed with the solvent under optimal conditions to create a crude extract.

2. Coarse Chromatography (Silica Gel):

-

Stationary Phase: Silica gel column.

-

Mobile Phase: Isocratic elution with cyclohexane-acetone (5:1, v/v).

-

Purpose: This step is used for the initial separation of the bufadienolides. Resithis compound can be separated at this stage.

3. Fine Purification (Preparative HPLC):

-

Stationary Phase: Reversed-phase C18 column (e.g., 280 x 20 mm, 10 µm particle size).

-

Mobile Phase: Isocratic elution with methanol-water (72:28, v/v).

-

Purpose: To separate and purify bufalin and cinobufagin to a high degree of purity.

4. Identification and Quantification:

-

The identity and purity of the isolated compounds are confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Purity is quantified by analytical High-Performance Liquid Chromatography (HPLC).

Historical Bioassay: Frog Heart Method for Cardiotonic Activity

This protocol describes a historical method for assessing the cardiotonic properties of compounds like bufogenins.

1. Preparation:

-

An isolated frog heart is perfused with a suitable physiological saline solution to maintain its viability.

2. Administration of Test Compound:

-

Incremental doses of the test compound (e.g., a purified this compound fraction) and a standard digitalis preparation are administered to the perfused heart.

3. Monitoring:

-

Changes in the force of contraction (inotropic effect) and the heart rhythm are monitored. Signs of toxicity, such as atrioventricular (AV) block or other arrhythmias, are noted.

4. Potency Determination:

-

The potency of the test compound is determined by comparing the dose required to produce a standardized endpoint (e.g., a 50% increase in contractile force or the onset of a specific arrhythmia) with that of the standard digitalis preparation.[16]

Mandatory Visualizations

Experimental Workflow for this compound Discovery

Caption: Workflow for the discovery and characterization of bufogenins.

This compound-Mediated Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway by preventing IκBα phosphorylation.

This compound's Effect on the AP-1 Signaling Pathway

Caption: this compound dampens AP-1 signaling by inhibiting JNK and ERK phosphorylation.

This compound's Modulation of the Wnt/β-catenin Signaling Pathway

Caption: this compound suppresses the Wnt/β-catenin pathway by reducing β-catenin levels.

Inhibition of the mTOR Signaling Pathway by this compound

Caption: this compound inhibits the mTOR pathway, leading to reduced cell proliferation.

References

- 1. Identification of Antitumor Constituents in Toad Venom by Spectrum-Effect Relationship Analysis and Investigation on Its Pharmacologic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of anti-tumor components from toad venom - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Cardiac glycosides: From ancient history through Withering's foxglove to endogeneous cardiac glycosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroid | Definition, Structure, & Types | Britannica [britannica.com]

- 5. Heinrich Otto Wieland | Nobel Prize, Lipids, Biochemistry | Britannica [britannica.com]

- 6. Science of resistance: Heinrich Wieland, the biochemist who defied the Nazis | People in science | The Guardian [theguardian.com]

- 7. Adolf Windaus | Nobel Prize, Lipids, Biochemist | Britannica [britannica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Bufadienolides of Kalanchoe species: an overview of chemical structure, biological activity and prospects for pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]

- 12. Structure elucidation of steroids | PPTX [slideshare.net]

- 13. Chemical Profile and Multicomponent Quantitative Analysis for the Quality Evaluation of Toad Venom from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comprehensive Analysis of Bufadienolide and Protein Profiles of Gland Secretions from Medicinal Bufo Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioassay for cardiac active principles based on the staircase phenomenon of the frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. firsthope.co.in [firsthope.co.in]

Initial Toxicity Screening of Bufogenin Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial toxicity screening of bufogenin compounds. Bufogenins, a class of cardiotonic steroids derived from sources such as toad venom, have demonstrated significant potential as anti-cancer agents. However, their inherent toxicity necessitates a thorough and systematic screening process to ensure safety and therapeutic efficacy. This document outlines key in vitro and in vivo experimental protocols, summarizes quantitative toxicity data for prominent this compound compounds, and visualizes the primary signaling pathways implicated in their toxicological effects.

Quantitative Toxicity Data of Selected this compound Compounds

The following tables summarize the in vitro cytotoxicity and in vivo acute toxicity of several well-studied this compound compounds. This data is crucial for comparing the relative potency and toxicity profiles of these potential drug candidates.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Compounds in Human Cancer Cell Lines

| This compound Compound | Cancer Cell Line | Cell Type | IC50 (nM) | Incubation Time (h) |

| Bufalin | MCF-7 | Breast Adenocarcinoma | < 5 | 48 |

| A549 | Non-Small Cell Lung Carcinoma | ~20 | 48 | |

| HepG2 | Hepatocellular Carcinoma | ~15 | 48 | |

| U87MG | Glioblastoma | 150 | 48[1] | |

| PANC-1 | Pancreatic Carcinoma | ~100 | 48 | |

| Cinobufagin | SW480 | Colorectal Adenocarcinoma | 35.47 | 48[2] |

| SW1116 | Colorectal Adenocarcinoma | 60.20 | 48[2] | |

| HepG2 | Hepatocellular Carcinoma | 78 (ng/mL) | 24 | |

| A375 | Malignant Melanoma | 0.2 (µg/mL) | 24[3] | |

| NB4 | Acute Promyelocytic Leukemia | 45.2 | 24[4] | |

| Arenobufagin | HepG2 | Hepatocellular Carcinoma | 20.24 | 72 |

| SW1990 | Pancreatic Carcinoma | Not specified | Not specified | |

| Resithis compound | Panc-1 | Pancreatic Carcinoma | Not specified | Not specified |

| MGC-803 | Gastric Carcinoma | ~4 (µM) | 48 |

Table 2: In Vivo Acute Toxicity of this compound Compounds

| This compound Compound | Animal Model | Route of Administration | LD50 / LC50 |

| Bufalin | Mice | Intraperitoneal | ~2.2 mg/kg |

| Mice | Intraperitoneal | 1-2 mg/kg (effective dose in xenograft models)[5] | |

| Cinobufagin | Rats | Intragastric | 20 mg/kg (pharmacokinetic study dose) |

| Mice | Intraperitoneal | 0.5-1.0 mg/kg (effective dose in xenograft models)[6] | |

| Arenobufagin | Rats | Intragastric | 60-120 mg/kg (doses used in cardiotoxicity study)[7] |

| Rats | Intravenous | 3.5 mg/kg (pharmacokinetic study dose)[8] | |

| Resithis compound | Zebrafish | Aquatic Exposure | Not specified |

Experimental Protocols

Detailed methodologies for key toxicity screening assays are provided below. These protocols are based on established standards and can be adapted for the specific this compound compound under investigation.

In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound for the desired exposure time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.

Principle: LDH released from compromised cells catalyzes the conversion of a substrate into a colored product. The amount of color formed is proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

In Vivo Acute Toxicity Studies

The zebrafish embryo is a widely used model for in vivo toxicity screening due to its rapid development, transparency, and genetic homology to humans.

Principle: Fertilized zebrafish embryos are exposed to the test compound, and mortality and developmental abnormalities are observed over a 96-hour period.

Protocol:

-

Embryo Collection and Selection: Collect newly fertilized zebrafish embryos and select healthy, viable embryos for the assay.

-

Exposure: Place individual embryos in the wells of a 96-well plate containing embryo medium. Add the this compound compound at various concentrations. Include a vehicle control.

-

Incubation: Incubate the plates at 28.5°C for 96 hours.

-

Observation: Observe the embryos under a microscope at 24, 48, 72, and 96 hours post-fertilization. Record lethal endpoints such as coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat. Also, note any teratogenic effects.

-

Data Analysis: Calculate the LC50 value at 96 hours, which is the concentration that is lethal to 50% of the embryos.

This method is used to determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System (GHS).

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of mortality in that group determines the next dose level to be used.

Protocol:

-

Animal Selection and Acclimation: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females). Acclimate the animals to the laboratory conditions for at least 5 days.

-

Dosing: Administer the this compound compound orally by gavage at a starting dose level (e.g., 300 mg/kg). The substance is typically dissolved or suspended in a suitable vehicle.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Stepwise Procedure:

-

If no mortality is observed at the starting dose, the test is repeated at a higher dose level (e.g., 2000 mg/kg).

-

If mortality is observed, the test is repeated at a lower dose level.

-

-

Pathology: At the end of the observation period, perform a gross necropsy on all surviving animals.

-

Data Analysis: The results are used to classify the substance into one of the GHS toxicity categories based on the observed mortality at different dose levels.

Key Signaling Pathways and Experimental Workflows

The toxicity of this compound compounds is mediated through the modulation of several critical cellular signaling pathways. Understanding these pathways is essential for elucidating their mechanisms of action and for developing strategies to mitigate their toxicity.

Signaling Pathways in this compound-Induced Toxicity

Bufogenins can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, which are desirable anti-cancer effects. However, their cardiotoxicity is a major concern.

Experimental Workflow for Initial Toxicity Screening

A tiered approach is recommended for the initial toxicity screening of this compound compounds, starting with in silico and in vitro methods to prioritize candidates for more resource-intensive in vivo studies.

Conclusion

The initial toxicity screening of this compound compounds is a critical step in their development as potential therapeutic agents. This guide provides a framework for conducting a systematic evaluation of their toxicological properties. By employing a combination of in vitro and in vivo assays, researchers can gather essential data on cytotoxicity, acute toxicity, and mechanisms of action. This information is vital for selecting promising lead candidates with favorable safety profiles for further preclinical and clinical development. Careful consideration of the signaling pathways involved in both the anti-cancer effects and the toxicity of these compounds will be instrumental in optimizing their therapeutic potential while minimizing adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of toxicity values across zebrafish early life stages and mammalian studies: Implications for chemical testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the past decade of bufalin in the treatment of refractory and drug-resistant cancers: current status, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicokinetics of Arenobufagin and its Cardiotoxicity Mechanism Exploration Based on Lipidomics and Proteomics Approaches in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systemic delivery of the anticancer agent arenobufagin using polymeric nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]

Bufogenin: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of bufogenin (also known as resithis compound), a cardiotonic steroid with significant research interest. Understanding these fundamental physicochemical properties is critical for the accurate design and interpretation of in vitro and in vivo studies, as well as for the development of potential therapeutic agents.

Executive Summary

This compound: Chemical Identity

| Property | Value |

| Systematic Name | 5-[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadecan-6-yl]pyran-2-one |

| Synonyms | Resithis compound, RBG |

| Molecular Formula | C₂₄H₃₂O₄ |

| Molecular Weight | 384.5 g/mol |

| CAS Number | 465-39-4 |

Solubility Profile

This compound's steroidal structure confers a high degree of lipophilicity, leading to poor solubility in aqueous solutions. The available data on its solubility are summarized below.

| Solvent | Type | Temperature (°C) | pH | Solubility | Citation |

| Water / Buffer | Aqueous | 37 | 7.0 | 76.29 µg/mL | [1] |

| Water | Aqueous | Not Specified | Not Specified | Insoluble | [2] |

| DMSO | Polar Aprotic | Not Specified | Not Applicable | Qualitatively favored as a solvent | [3] |

| Ethanol | Polar Protic | Not Specified | Not Applicable | No quantitative data available | |

| Methanol | Polar Protic | Not Specified | Not Applicable | No quantitative data available | |

| Acetonitrile | Polar Aprotic | Not Specified | Not Applicable | No quantitative data available |

Key Takeaways:

-

Aqueous Solubility: this compound has very low solubility in neutral aqueous solutions.

-

Organic Solvents: While quantitative data is lacking, DMSO is a commonly used and effective solvent for preparing stock solutions of this compound and other bufadienolides. Due to its polar nature, ethanol and methanol are also likely to be suitable solvents, though their protic nature may have implications for long-term stability. Acetonitrile, a polar aprotic solvent, is also a potential solvent.

-

General Considerations: For experimental purposes, preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then diluting it into the aqueous experimental medium is the standard practice. Researchers should be mindful of the final solvent concentration in their assays to avoid solvent-induced artifacts.

Stability Profile and Storage Recommendations

The chemical stability of this compound is a critical factor for ensuring the reproducibility of experimental results. The primary route of degradation for this compound is the hydrolysis of its α-pyrone lactone ring.

Key Factors Influencing Stability:

-

pH: this compound is unstable under strong acidic or alkaline conditions, which can catalyze the hydrolysis of the lactone ring.[2][4] It is reported to be relatively stable in intestinal fluid but not in gastric fluid.[2]

-

Solvent: Protic solvents, especially in the presence of trace amounts of acid or base, may facilitate hydrolysis over extended periods. Aprotic solvents are generally preferred for long-term storage of stock solutions.

-

Temperature: As with most chemical reactions, degradation rates are expected to increase with temperature.

-

Light: While specific photostability data for this compound is not extensively reported, it is good laboratory practice to protect solutions from light to prevent potential photodegradation.

Recommended Storage Conditions:

-

Stock Solutions: Prepare concentrated stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO. Store these solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.

-

Aqueous Solutions: Aqueous solutions of this compound should be prepared fresh for each experiment and used promptly. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.

Experimental Protocols

For researchers needing to generate their own specific solubility and stability data, the following established methodologies are recommended.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol, water) in a glass vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or molarity.

Stability Assessment: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

Methodology:

-

Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water is a common starting point. UV detection at a wavelength of maximum absorbance for this compound (around 296-300 nm) is typically used.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress). This will intentionally generate degradation products.

-

Method Validation: Validate the HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.

-

Stability Study:

-

Prepare solutions of this compound in the desired solvents at known concentrations.

-

Store the solutions under controlled conditions (e.g., different temperatures, protected from light).

-

At specified time points, withdraw aliquots and analyze them using the validated stability-indicating HPLC method.

-

Determine the remaining concentration of this compound and monitor the formation of any degradation products.

-

The data can be used to determine the degradation kinetics and shelf-life of the solution under the tested conditions.

-

Visualized Workflows and Structures

General Experimental Workflow for Solubility and Stability Determination

Caption: Experimental workflow for determining solubility and stability.

Chemical Structure of this compound and Potential Degradation Site

References

- 1. researchgate.net [researchgate.net]

- 2. Resithis compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resithis compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Known Bufogenin Derivatives and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of known bufogenin derivatives, a class of cardioactive steroids with significant therapeutic potential. The document details their basic physicochemical properties, outlines experimental protocols for their isolation and characterization, and explores their mechanisms of action through various signaling pathways.

Introduction to Bufogenins

Bufogenins are the aglycones of bufadienolides, a group of C-24 steroids characterized by a six-membered lactone ring at the C-17 position.[1] They are primarily isolated from the venom of toads belonging to the Bufo genus, which has been used for centuries in traditional Chinese medicine under the name "Chan'su".[2][3] These compounds have garnered considerable scientific interest due to their potent biological activities, including cardiotonic, anti-inflammatory, and notably, anti-cancer effects.[4][5] The primary mechanism of action for many bufogenins is the inhibition of the Na+/K+-ATPase enzyme, a critical transmembrane pump involved in cellular ion homeostasis.[2][3] This inhibition triggers a cascade of downstream signaling events, making these compounds promising candidates for novel drug development.

Physicochemical Properties of Known this compound Derivatives

The following tables summarize the basic physicochemical properties of several well-characterized this compound derivatives. This data is essential for researchers involved in the handling, formulation, and experimental use of these compounds.

Table 1: Physicochemical Properties of Major this compound Derivatives

| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Appearance | Solubility |

| Bufalin | C₂₄H₃₄O₄ | 386.52 | 465-21-4 | White to off-white solid | Soluble in DMSO and warm ethanol (B145695).[6] |

| Resithis compound | C₂₄H₃₂O₄ | 384.51 | 465-39-4 | White to off-white solid | Insoluble in water; Soluble in DMSO, DMF, and Ethanol.[7][8] |

| Bufotalin | C₂₆H₃₆O₆ | 444.56 | 471-95-4 | Crystalline solid | - |

| Cinobufagin | C₂₆H₃₄O₆ | 442.55 | 470-37-1 | - | - |

| Gamabufotalin | C₂₄H₃₄O₅ | 402.53 | 472-25-3 | - | - |

| Arenobufagin (B1667589) | C₂₄H₃₂O₆ | 416.51 | 464-74-4 | Liquid | Poor aqueous solubility.[9][10] |

| Telocinobufagin | C₂₄H₃₄O₅ | 402.53 | 470-39-3 | - | - |

| Hellebrigenin | C₂₄H₃₂O₆ | 416.51 | 465-90-7 | - | - |

Table 2: Additional Properties of Selected this compound Derivatives

| Derivative Name | Melting Point (°C) | Boiling Point (°C) | pKa |

| Resithis compound | 113-140 / 155-168 | 431.17 (rough estimate) | 15.14 ± 0.70 (Predicted) |

Experimental Protocols

This section provides a generalized workflow for the isolation and characterization of this compound derivatives from toad venom. These protocols can be adapted based on the specific derivative of interest and available laboratory equipment.

Isolation of this compound Derivatives from Toad Venom

The isolation of bufogenins is a multi-step process that involves extraction followed by chromatographic purification.

Protocol 1: General Extraction of Bufadienolides

-

Sample Preparation: Begin with dried toad venom or skin. Pulverize the material to increase the surface area for extraction.

-

Solvent Extraction:

-

Macerate the pulverized material in a suitable organic solvent. 80% methanol (B129727) or ethanol are commonly used.[16]

-

Alternatively, a microwave-assisted extraction can be employed for higher efficiency. For this method, suspend the sample in 55% ethanol and heat at 80°C for 30 minutes using a microwave digester.[16]

-

-

Filtration and Concentration:

-

Filter the mixture to remove solid debris.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

To separate bufogenins (less polar) from bufotoxins (more polar conjugates), perform a liquid-liquid extraction.

-

Dissolve the crude extract in water and partition it against a non-polar solvent like dichloromethane (B109758) or ethyl acetate. The this compound derivatives will preferentially move to the organic phase.

-

Collect and concentrate the organic phase.

-

Protocol 2: Chromatographic Purification

A combination of chromatographic techniques is typically used to isolate individual this compound derivatives from the crude extract.

-

Thin-Layer Chromatography (TLC):

-

Use TLC for preliminary separation and to determine the optimal solvent system for column chromatography.

-

Spot the crude extract onto a silica (B1680970) gel plate and develop it with a suitable mobile phase (e.g., a mixture of chloroform (B151607) and methanol).

-

Visualize the separated compounds by spraying the plate with 10% H₂SO₄ and heating.[16]

-

-

Column Chromatography:

-

Pack a column with silica gel and equilibrate it with the chosen non-polar solvent.

-

Load the concentrated crude extract onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., by gradually increasing the percentage of methanol in chloroform).

-

Collect fractions and analyze them by TLC to pool fractions containing the same compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, use reversed-phase HPLC (RP-HPLC) with a C18 column.[16]

-

Use a mobile phase gradient, for example, of acetonitrile (B52724) and water.

-

Monitor the elution profile with a UV detector, typically at around 300 nm, which is the characteristic absorbance for the pyrone ring.

-

Collect the peaks corresponding to the individual this compound derivatives.

-

Characterization of this compound Derivatives

The structure and purity of the isolated compounds are confirmed using spectroscopic methods.

Protocol 3: Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Determine the molecular weight and elemental composition of the isolated compound using high-resolution mass spectrometry (HR-MS), such as ESI-TOF-MS.

-

Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide valuable structural information.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H NMR and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

-

Use 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms and confirm the final structure.

-

-

X-ray Crystallography:

-

If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure.[17]

-

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. The primary target for many of these compounds is the Na+/K+-ATPase.

Inhibition of Na+/K+-ATPase

The Na+/K+-ATPase is an ion pump essential for maintaining the electrochemical gradients across the plasma membrane of animal cells. Bufogenins bind to the extracellular domain of the α-subunit of this pump, inhibiting its activity.[3] This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in an influx of calcium ions. The elevated intracellular calcium levels are responsible for the cardiotonic effects of these compounds. In cancer cells, this disruption of ion homeostasis can trigger apoptosis.

Caption: Inhibition of Na+/K+-ATPase by this compound derivatives.

Modulation of Cancer-Related Signaling Pathways

Several this compound derivatives, particularly bufalin, have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer. Bufalin has been shown to inhibit the phosphorylation of JAK and STAT proteins, preventing the nuclear translocation of STATs and the transcription of target genes involved in cell survival and proliferation.[1][18]

Caption: Bufalin-mediated inhibition of the JAK/STAT signaling pathway.

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and its aberrant activation is a hallmark of many cancers. Bufalin can inhibit this pathway by promoting the degradation of β-catenin and preventing its accumulation in the nucleus, thereby downregulating the expression of Wnt target genes like c-Myc and Cyclin D1.[1][19]

Caption: Inhibition of the Wnt/β-catenin pathway by bufalin.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Bufalin has been reported to inhibit this pathway by decreasing the phosphorylation of Akt and mTOR, leading to the suppression of protein synthesis and induction of apoptosis.[1][20][21]

Caption: Bufalin-mediated inhibition of the PI3K/Akt/mTOR pathway.

The NF-κB pathway is a key regulator of inflammation and is also implicated in cancer development. Resithis compound has been shown to suppress LPS-induced inflammation by inhibiting the NF-κB signaling pathway. It achieves this by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Caption: Resithis compound's inhibition of the NF-κB signaling pathway.

Conclusion

This compound derivatives represent a diverse and potent class of natural products with significant therapeutic potential, particularly in the fields of cardiology and oncology. Their ability to inhibit the Na+/K+-ATPase and modulate critical cellular signaling pathways makes them compelling subjects for further research and drug development. This guide provides a foundational overview of their properties, isolation, and mechanisms of action to aid researchers in this exciting field. Further investigation is warranted to fully elucidate the structure-activity relationships and to develop derivatives with improved therapeutic indices.

References

- 1. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arenobufagin | C24H32O6 | CID 12305198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Resithis compound | C24H32O4 | CID 6917974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bufalin | C24H34O4 | CID 9547215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bufalin - Wikipedia [en.wikipedia.org]

- 6. Bufalin [sigmaaldrich.com]

- 7. Resithis compound: An Emerging Therapeutic Compound with Multifaceted Pharmacological Effects – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resithis compound | 465-39-4 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Systemic delivery of the anticancer agent arenobufagin using polymeric nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bufotalin | C26H36O6 | CID 12302120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cinobufagin | C26H34O6 | CID 11969542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Bufotalin - Wikipedia [en.wikipedia.org]

- 14. Arenobufagin - Wikipedia [en.wikipedia.org]

- 15. Cinobufagin - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

preliminary in-vitro studies on bufogenin activity

An In-Depth Technical Guide on Preliminary In-Vitro Studies of Bufogenin Activity

Introduction

Bufogenins, a class of bufadienolides, are cardiotonic steroids primarily isolated from the venom of toads of the Bufo genus.[1][2][3] These naturally occurring compounds have garnered significant interest in oncological research due to their potent anti-tumor activities demonstrated in a variety of cancer cell lines.[4][5] In-vitro studies have been pivotal in elucidating the mechanisms underlying their cytotoxic effects, revealing a multi-faceted approach that includes the induction of apoptosis, cell cycle arrest, and the modulation of key cellular signaling pathways.[5][6]

This technical guide provides a comprehensive overview of the preliminary in-vitro research on this compound activity, with a focus on their anti-cancer properties. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on quantitative data, detailed experimental protocols, and the complex signaling cascades involved.

Quantitative Data Presentation: Cytotoxicity of Bufadienolides

The cytotoxic potential of various bufogenins and related bufadienolides has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for their potency, indicating the concentration required to inhibit 50% of cell proliferation. The data below, collated from several studies, demonstrates a potent, dose-dependent inhibition of cancer cell proliferation.

| Compound | Cell Line | Cancer Type | IC50 Value | Citation |

| Cinobufagin | A549, NCI-H460, H1299, Sk-mes-1, Calu-3 | Lung Cancer | 2.3–6.7 μM | [3] |

| Arenobufagin | ESCC cells | Esophageal Squamous Cell Carcinoma | 0.8–3.6 μM | [3] |

| Bufalin | MKN-45, HGC-27 | Gastric Cancer | 12.5–200 nM (dose- and time-dependent) | [7] |

| Cinobufagin | HepG2 | Hepatocellular Carcinoma | 86.025 µM | [8] |

| Arenobufagin | Panc-1, Aspc-1 | Pancreatic Carcinoma | < 10 nM | [8] |

| Pseudobufarenogin | SMMC-7721 | Hepatocellular Carcinoma | ~25 nM | [8] |

| Pseudobufarenogin | MHCC-LM3 | Hepatocellular Carcinoma | ~40 nM | [8] |

Signaling Pathways in this compound-Induced Apoptosis

Bufogenins induce apoptosis through the modulation of multiple signaling pathways. Their primary mechanisms involve the inhibition of the Na+/K+-ATPase pump and the activation of both intrinsic and extrinsic apoptotic cascades.[1][7] Bufalin, a well-studied this compound, has been shown to regulate a myriad of signal transduction cascades, including the JAK/STAT, Wnt/β-Catenin, and mTOR pathways.[9][10][11]

Inhibition of Na+/K+-ATPase and Downstream Signaling

A primary mechanism of action for bufogenins is the inhibition of the Na+/K+-ATPase enzyme.[6][7] This inhibition disrupts cellular ion homeostasis and can trigger downstream signaling cascades that lead to apoptosis. Bufalin binds potently to the α subunits of the Na+/K+-ATPase.[7]

Fas-Mediated (Extrinsic) Apoptosis Pathway

Bufogenins can upregulate the expression of Fas, a death receptor on the cell surface.[1][2] This leads to the activation of a caspase cascade, ultimately resulting in apoptosis.

Mitochondria-Mediated (Intrinsic) Apoptosis Pathway

Bufogenins also trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins.[1][12] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent caspase activation.[1][2]

Experimental Protocols

Standardized in-vitro techniques are employed to elucidate the apoptotic and cytotoxic effects of bufogenins. The following are generalized protocols based on methodologies cited in the literature.

General Experimental Workflow

The investigation of this compound-induced apoptosis typically follows a structured workflow, from initial cytotoxicity screening to the elucidation of underlying molecular mechanisms.[8]

Stock Solution Preparation

Accurate preparation of this compound solutions is critical for reproducible results. Due to their poor water solubility, a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is required.[13][14]

-

Materials : this compound powder, cell culture grade DMSO, sterile microcentrifuge tubes, vortex mixer, ultrasonic water bath.[13]

-

Protocol :

-

Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.[13]

-

Dissolving : Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).[13]

-

Solubilization : Vortex the solution vigorously. Gentle warming to 37°C and brief sonication can aid dissolution.[13]

-

Storage : Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.[13]

-

Working Solutions : Prepare fresh working solutions by diluting the stock solution in a sterile cell culture medium immediately before each experiment. A vehicle control with the same final DMSO concentration must be included.[13]

-

Cell Viability Assay (CCK-8 or MTT)

This assay measures the metabolic activity of cells to determine cell viability and calculate the IC50 value of the compound.

-

Protocol :

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment : Treat the cells with a range of concentrations of the this compound and a vehicle control for specific time periods (e.g., 24, 48, 72 hours).[7]

-

Reagent Addition : Add Cell Counting Kit-8 (CCK-8) or MTT solution to each well and incubate for 1-4 hours at 37°C.[8][13]

-

Measurement : Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[8]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol :

-

Cell Treatment : Treat cells with the this compound at concentrations around the IC50 value for a specified time.

-

Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.

-

Staining : Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[8]

-

Analysis : Analyze the stained cells using a flow cytometer.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and signaling pathways (e.g., Bcl-2, Bax, Caspases, PARP).[1][8]

-

Protocol :

-

Protein Extraction : Treat cells with the this compound, then wash with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Quantification : Determine the protein concentration of the lysates using a BCA assay.[8]

-

Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.[8]

-

Transfer : Transfer the separated proteins to a PVDF membrane.[8]

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[8]

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

Preliminary in-vitro studies have consistently demonstrated the potent anti-cancer activity of bufogenins. These compounds induce apoptosis in a wide range of cancer cells through complex mechanisms involving the inhibition of Na+/K+-ATPase and the modulation of intrinsic and extrinsic apoptotic pathways.[1][15] The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research.

Future investigations should focus on elucidating the full spectrum of molecular targets and signaling pathways affected by different this compound derivatives. While in-vitro studies are crucial, further large-scale, controlled studies are necessary to confirm the efficacy and safety of bufogenins for potential clinical applications in cancer therapy.[4][5]

References

- 1. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-tumor Activity and Apoptosis-regulation Mechanisms of Bufalin in Various Cancers: New Hope for Cancer Patients [journal.waocp.org]

- 5. A research update on the anticancer effects of bufalin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR… [ouci.dntb.gov.ua]

- 10. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bufalin-Mediated Regulation of Cell Signaling Pathways in Different Cancers: Spotlight on JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, and Non-Coding RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bufarenogin induces intrinsic apoptosis via Bax and ANT cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Variations of Bufogenin Content in Toad Venom

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toad venom, a cornerstone of traditional Chinese medicine known as 'Chansu', is a complex mixture of bioactive compounds, with bufogenins (a class of bufadienolides) being the most pharmacologically significant.[1][2] These C-24 steroids exhibit potent cardiotonic, anti-inflammatory, and antitumor activities, making them promising candidates for modern drug development.[3][4] However, the therapeutic application of toad venom is significantly hampered by the substantial natural variations in its chemical composition, particularly the content of key bufogenins.[1][5] This variability, influenced by species, geography, and processing methods, poses a critical challenge to standardization and quality control.[6][7] This technical guide provides a comprehensive overview of the factors driving these variations, presents quantitative data from multiple studies in a comparative format, details established experimental protocols for extraction and analysis, and illustrates the core signaling pathways through which bufogenins exert their biological effects.

Introduction

Toad venom is the dried secretion from the parotoid and skin glands of toads, primarily from species of the Bufo genus, such as Bufo bufo gargarizans and Bufo melanostictus.[1][8] Its medicinal use, dating back thousands of years, is attributed to a rich profile of active components, including indole alkaloids, peptides, and steroids.[2][3] Among these, bufogenins are considered the primary active constituents, responsible for the venom's wide range of pharmacological effects.[9][10]

The clinical potential of bufogenins is immense; however, the path from traditional remedy to a standardized pharmaceutical product is fraught with challenges. A major obstacle is the inconsistent concentration of active compounds in raw and processed venom.[5] The total content and the relative ratios of specific bufogenins like bufalin, cinobufagin, and resibufogenin can differ dramatically, impacting both the efficacy and toxicity of venom-derived preparations.[2][6] Understanding the sources of this variability is paramount for developing robust quality control measures and ensuring the safety and consistency of future therapeutics.

Factors Influencing this compound Content Variation

The chemical profile of toad venom is not static; it is a dynamic secretome influenced by a combination of genetic and environmental factors.

-

Interspecies Variation : The most significant factor determining this compound content is the toad species itself. Different species synthesize distinct arrays and quantities of bufadienolides. For example, venom from Bufo bufo gargarizans is typically rich in a wide range of bufogenins, whereas species like Bufo viridis may lack key compounds such as cinobufagin and resithis compound entirely.[1][7]

-

Geographic Origin : Even within the same species, the geographic location can lead to significant variations in venom composition.[6] This is likely due to adaptations to local environmental conditions, diet, and predator-prey interactions. Studies on commercial 'Chansu' have shown that samples from different provinces in China have statistically different fingerprints and concentrations of major bufogenins.[5]

-

Processing and Handling : The methods used for harvesting, drying, and storing the venom have a profound impact on the final chemical profile.[7] Improper drying techniques can lead to the degradation of both free and conjugated bufadienolides by as much as 60-70%.[11] Furthermore, the choice of extraction solvent during processing determines which compounds are selectively isolated.[12]

Quantitative Analysis of this compound Content

The following tables summarize quantitative data from various studies, highlighting the significant variability in this compound content.

Table 1: Variation of Major Bufadienolides Across Different Bufo Species

| Species | Sum of 5 Major Bufadienolides* (% of dried venom) |

|---|---|

| Bufo bufo gargarizans (BgC) | 8.15% – 15.93% |

| Bufo andrewsi (BaS) | 11.15% – 13.50% |

| Bufo raddei (BrS) | 13.21% – 14.68% |

| Bufo melanostictus (BmS) | 2.45% – 4.14% |

*Sum of gamabufotalin, bufotalin, bufalin, cinobufagin, and resithis compound. Data adapted from Fang et al. (2024).[1]

Table 2: Content of Key Bufogenins in Commercial Toad Venom (Chansu)

| Parameter | Value | Source |

|---|---|---|

| Total Cinobufagin & Resithis compound | 0.7% – 10.9% | Ye & Guo (2010)[7] |

| Total of 7 Major Bufogenins | 100.40 – 169.22 mg/g | Cao et al. (2019)[5] |

*Commercial Chansu is typically derived from Bufo bufo gargarizans. The significant range reflects differences in origin and processing.

Table 3: Effect of Extraction Method on Quantified this compound Content (mg/g of dried venom)

| Compound | 80% Methanol Extract | Hot-Water Reflux, then Ethyl Acetate Extract | Ethanol Extract |

|---|---|---|---|

| Cinobufotalin | 8.4 ± 0.5 | 25.3 ± 0.2 | 43.9 ± 1.7 |

| Bufalin | 11.7 ± 0.4 | 48.5 ± 0.3 | 80.8 ± 1.3 |

| Resithis compound | 20.9 ± 0.4 | 107.3 ± 1.1 | 158.5 ± 6.5 |

| Cinobufagin | 27.0 ± 2.1 | 45.8 ± 0.7 | 76.0 ± 0.3 |

| Serotonin | 35.4 ± 1.2 | Not Detected | 1.0 ± 0.0 |

*Data adapted from a comparative analysis of extraction methods by Ko et al.[12]

Experimental Protocols for this compound Analysis

Standardized protocols are essential for the accurate and reproducible analysis of bufogenins. Below are detailed methodologies for key experimental procedures.

Venom Extraction and Preparation

Protocol 4.1.1: Ethanol Reflux Extraction and Column Chromatography [13]

-

Extraction : Add absolute ethanol to the powdered toad venom medicinal material (e.g., 1g material to 15mL ethanol). Heat and reflux the mixture for 40-60 minutes. Repeat the extraction twice.

-

Concentration : Filter the combined extracts while hot and concentrate the filtrate using a rotary evaporator to obtain a concentrated liquid.

-

Sample Preparation for Chromatography : Mix the concentrated extract with silica gel (e.g., 100-160 mesh) and dry to create a sample-loaded silica gel powder.

-

Column Chromatography : Prepare a silica gel column packed using a wet method with a petroleum ether:acetone solvent system (e.g., 5:1 v/v).

-

Elution : Add the sample-loaded silica gel to the top of the column. Perform isocratic elution with the petroleum ether:acetone solvent.

-

Fraction Collection : Collect the eluate. Use HPLC to identify the fractions containing the target bufogenins (e.g., bufalin, cinobufagin, resithis compound).

-

Final Product : Combine the desired fractions and evaporate to dryness to obtain the purified this compound extract.

Protocol 4.1.2: Microwave-Assisted Extraction [14]

-

Sample Preparation : Mix powdered toad venom with a suitable solvent (e.g., 80% methanol).

-

Microwave Digestion : Place the mixture in a microwave digester.

-

Extraction Parameters : Set the microwave power to 800W and maintain the extraction temperature at 80°C for 30 minutes.

-

Filtration and Concentration : After extraction, filter the mixture to remove solid material and concentrate the filtrate to yield the crude extract.

Analytical Methodologies

Protocol 4.2.1: High-Performance Liquid Chromatography (HPLC) for Quantification [7][12]

-

System : An HPLC system equipped with a UV detector.

-

Column : A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile and water is commonly used.

-

Detection : Monitor the eluate at a specific wavelength (e.g., 296 nm) suitable for bufadienolides.

-

Quantification : Prepare calibration curves using certified standards for each this compound to be quantified (e.g., bufalin, cinobufagin, resithis compound). Calculate the concentration in the samples based on the peak areas.

Protocol 4.2.2: UPLC-Q-TOF/MS for Identification and Profiling [1]

-

System : An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF/MS).

-

Column : A high-resolution C18 column suitable for UPLC.

-

Analysis : The system separates compounds with high efficiency, and the Q-TOF/MS provides accurate mass measurements for both parent ions and their fragments.

-

Identification : Identify compounds by comparing their retention times, accurate molecular mass, and MS/MS fragmentation patterns with reference standards and established databases.[1][5] This method is powerful for identifying a large number of compounds, including novel bufadienolides, in a single run.[11]

Caption: General experimental workflow for the extraction and analysis of bufogenins from toad venom.

Biological Signaling Pathways of Bufogenins

Bufogenins exert their potent pharmacological effects by modulating fundamental cellular pathways. Their ability to induce apoptosis in cancer cells and suppress inflammation are of particular interest for drug development.

Inhibition of Na+/K+-ATPase

The primary and most well-characterized mechanism of action for bufadienolides is the specific inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion gradients.[15][16] This binding activity is similar to that of cardiac glycosides like digoxin. The disruption of the ion gradient leads to a cascade of downstream effects, including alterations in intracellular calcium levels, which can trigger various signaling pathways, including those leading to apoptosis.

Induction of Apoptosis

Many bufogenins are potent inducers of apoptosis (programmed cell death) in cancer cells. This activity is a key reason for their investigation as antitumor agents.[4][17]

-

Caspase Activation : Bufalin and resithis compound have been shown to activate the caspase cascade, a family of proteases central to the execution of apoptosis. They can upregulate the expression and activity of initiator caspases like Caspase-8 and executioner caspases like Caspase-3, leading to the systematic dismantling of the cell.[17][18]

Caption: Simplified signaling pathway for this compound-induced apoptosis via caspase activation.

Anti-inflammatory Pathways

Certain bufogenins, such as resithis compound, exhibit significant anti-inflammatory properties. They can intervene in key inflammatory signaling pathways, such as those mediated by Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[19]

-

NF-κB and AP-1 Inhibition : In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB and AP-1 transcription factors become activated, driving the expression of pro-inflammatory cytokines like TNF-α and IL-6. Resithis compound has been shown to suppress this response by inhibiting the activation of these critical transcription factors.[19]

Caption: Mechanism of anti-inflammatory action by resithis compound via inhibition of NF-κB and AP-1 pathways.

Conclusion and Future Directions

The natural variation in this compound content is a multifaceted issue rooted in the species, origin, and subsequent handling of toad venom. This variability presents a significant hurdle for the development of venom-derived pharmaceuticals. For researchers and drug developers, this guide underscores the critical need for comprehensive chemical profiling and the establishment of standardized protocols for every stage, from venom collection to final product analysis.

Future research should focus on:

-

Biosynthetic Pathway Elucidation : A deeper understanding of the biosynthetic pathways of bufogenins in toads could pave the way for biotechnological production, offering a more consistent and scalable source.[20]

-

Pharmacological Profiling : Systematically correlating specific this compound profiles with pharmacological activity to identify synergistic or antagonistic interactions between compounds.

-

Development of Quality Markers : Moving beyond quantifying just two or three major bufogenins to a multi-component analysis that provides a more holistic and reliable measure of venom quality and bioactivity.[5]